4-Cyclobutyl-4-oxobutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

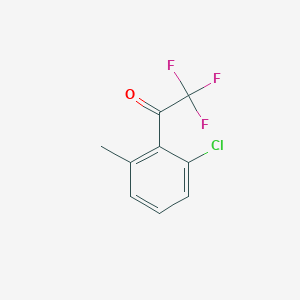

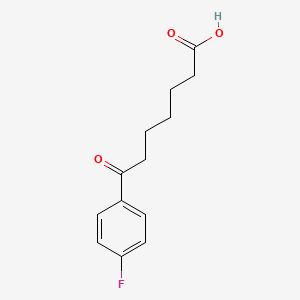

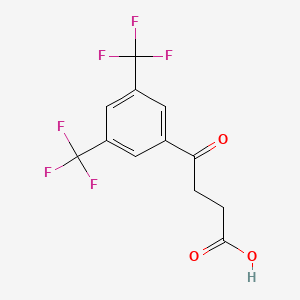

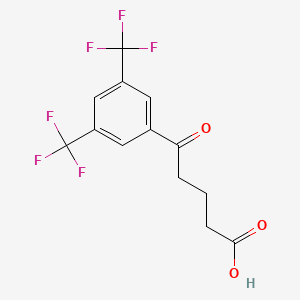

4-Cyclobutyl-4-oxobutyric acid (CAS Number: 889953-85-9) is a white solid . It has a molecular weight of 156.18 and its IUPAC name is 4-cyclobutyl-4-oxobutanoic acid . It is a cyclic metabolite of valine and a ketone body that has been studied for its potential therapeutic effects.

Molecular Structure Analysis

The InChI code for 4-Cyclobutyl-4-oxobutyric acid is1S/C8H12O3/c9-7(4-5-8(10)11)6-2-1-3-6/h6H,1-5H2,(H,10,11) . The InChI key is YFJPWCSWYQDNGQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

4-Cyclobutyl-4-oxobutyric acid is a white solid . It has a molecular weight of 156.18 and its IUPAC name is 4-cyclobutyl-4-oxobutanoic acid .Aplicaciones Científicas De Investigación

Antidiabetic Agent Development

4-Cyclobutyl-4-oxobutyric acid has been studied for its potential in improving the beta-cell response to glucose, which is crucial in diabetes management. Shinkai et al. (1998) found that derivatives of this compound, particularly 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608), showed selective improvement in glucose-stimulated insulin release and glucose tolerance in diabetic rats. This suggests its potential as a new class of antidiabetic agents (Shinkai et al., 1998).

Antibacterial Compound Synthesis

El-Hashash et al. (2015) demonstrated the use of a related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, in synthesizing a series of heterocyclic compounds with expected antibacterial activities. This research highlights the potential of 4-Cyclobutyl-4-oxobutyric acid derivatives in creating novel antibacterial agents (El-Hashash et al., 2015).

Menaquinone (Vitamin K2) Biosynthesis

In the biosynthesis of menaquinone (Vitamin K2), a key step involves the enzymatic conversion of the coenzyme A ester of 4-(2'-carboxyphenyl)-4-oxobutyric acid. Igbavboa and Leistner (1990) investigated this conversion, providing insights into the mechanism of this critical biochemical process (Igbavboa & Leistner, 1990).

Neuroprotection and Potassium Channel Activation

Minieri et al. (2013) explored the effects of a derivative, DCPIB, on astroglial channels in the CNS. Their findings suggest the potential of 4-Cyclobutyl-4-oxobutyric acid derivatives in neuroprotection and the regulation of potassium channels (Minieri et al., 2013).

Electropolymerization and Material Synthesis

Too et al. (1993) studied the electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid, demonstrating its use in producing electroactive polymers and copolymers. This research highlights the compound's utility in the field of materials science (Too et al., 1993).

Propiedades

IUPAC Name |

4-cyclobutyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(4-5-8(10)11)6-2-1-3-6/h6H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJPWCSWYQDNGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645358 |

Source

|

| Record name | 4-Cyclobutyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutyl-4-oxobutyric acid | |

CAS RN |

889953-85-9 |

Source

|

| Record name | 4-Cyclobutyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.